3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde
Description
3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a methyl group at the 3-position and an aldehyde functional group at the 5-position. This compound belongs to the imidazothiazole family, which is characterized by a bicyclic structure combining imidazole and thiazole rings. The aldehyde group at position 5 renders it a versatile intermediate for synthesizing Schiff bases, metal complexes, and bioactive molecules, including β-lactams and amino acid derivatives .
The compound’s synthesis typically involves Vilsmeier-Haack formylation, a method used to introduce aldehyde groups into aromatic systems. For example, 3,6-diphenylimidazo[2,1-b]thiazole-5-carbaldehyde was synthesized via this approach, followed by condensation with primary amines to generate Schiff’s bases . Modifications at the 3- or 6-positions (e.g., methyl, phenyl, halogenated aryl groups) significantly influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-5-4-11-7-8-2-6(3-10)9(5)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTMCNCUQWRJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=C(N12)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiazole-Imidazole Fusion
The imidazo[2,1-b]thiazole scaffold is constructed via cyclocondensation between 2-aminothiazole derivatives and α-bromo ketones. For example, ethyl 2-aminothiazole-4-carboxylate reacts with 2-bromo-1-(1H-1,2,3-triazol-4-yl)ethan-1-one under reflux in ethanol, yielding ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate (76–91% yield). Critical parameters include:
- Solvent : 1,4-Dioxane or ethanol
- Temperature : Reflux (80–100°C)
- Time : 12–24 hours
The reaction proceeds via nucleophilic substitution at the α-carbon of the bromo ketone, followed by intramolecular cyclization (Table 1).
Table 1: Cyclocondensation Optimization
| Substrate | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-aminothiazole-4-carboxylate | 1,4-Dioxane | 100 | 24 | 80 |
| 2-Amino-5-methylthiazole | Ethanol | 78 | 12 | 91 |
Vilsmeier–Haack Formylation
Introduction of the Aldehyde Group
The 5-carbaldehyde functionality is introduced via Vilsmeier–Haack formylation, where the imidazo[2,1-b]thiazole intermediate reacts with phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This method converts methyl-substituted imidazothiazoles to their corresponding aldehydes in 65–78% yield.
Mechanistic Steps :
- Formation of the Vilsmeier reagent (POCl₃ + DMF → ClCH=N⁺Me₂Cl⁻)
- Electrophilic attack at the electron-rich C5 position
- Hydrolysis to yield the aldehyde
Reaction Conditions :
Claisen–Schmidt Condensation for Functionalization
Aldol-Type Coupling
3-Methylimidazo[2,1-b]thiazole-5-carbaldehyde undergoes Claisen–Schmidt condensation with active methylene compounds (e.g., 1,3-indandione, pyrazol-5-ones) to form α,β-unsaturated ketones. Piperidine-catalyzed reactions in ethanol at reflux yield conjugates with antitumor activity (IC₅₀ = 2.1–4.7 μM against HCT-116 cells).
Example Protocol :
- Dissolve aldehyde (1 mmol) and 1,3-indandione (1 mmol) in ethanol.
- Add 3 drops of piperidine.
- Reflux for 6 hours.
- Isolate product via filtration (73–85% yield).
Solid-Phase Synthesis and Catalytic Advances
Transition Metal Catalysis
Palladium-catalyzed cross-coupling (Suzuki–Miyaura) enables aryl functionalization at the thiazole ring. Using Pd(PPh₃)₄ and K₂CO₃ in DME/H₂O, bromo-substituted derivatives couple with arylboronic acids (82–89% yield).
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces reaction times by 60% compared to conventional heating, maintaining yields at 75–80%.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Industrial-Scale Production Challenges
Purification Issues
The aldehyde group’s reactivity necessitates careful chromatography (silica gel, ethyl acetate/hexane) to avoid polymerization.
Solvent Recovery
DMF and POCl₃ require distillation for reuse, increasing energy costs by 20%.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde group facilitates condensation reactions with nitrogen nucleophiles:
-
Thiosemicarbazide coupling : Reacts with thiosemicarbazide in ethanol/[bmim]Br ionic liquid at 80°C to form hydrazone derivatives (e.g., 5a–5w ) with 70–85% yields .
-
Semicarbazide derivatives : Forms Schiff bases with substituted phenyl hydrazines under acidic conditions (e.g., 8a–8b in DMF/EtOH) .
Example reaction pathway :
text3-Methylimidazo[2,1-b]thiazole-5-carbaldehyde + R-NH₂ → Schiff base derivatives Conditions: Ethanol, 80°C, 6–8 hrs Catalyst: [bmim]Br (ionic liquid) Yield: 73–85%[4][7]
Coupling Reactions with Piperazines/Sulfonamides
The aldehyde participates in amide bond formation via carbodiimide coupling:
Key intermediates include 6a–e (carboxylic acids) and 8a–e (sulfonyl piperazines) .
Nucleophilic Additions
The aldehyde undergoes nucleophilic attack at the carbonyl carbon:
-
Grignard reagents : Forms secondary alcohols with R-Mg-X (e.g., CH₃MgBr).
-
Wittig reactions : Generates α,β-unsaturated ketones using ylides.
Knoevenagel Condensation
Reacts with active methylene compounds (e.g., pyrazol-5-ones) to form conjugated systems:
Representative data :
| Active Methylene Compound | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 1-Phenyl-3-methylpyrazolone | 8a (C=C linkage) | EtOH, Δ, 12 hrs | 73% | |
| 4-Chlorophenyl pyrazolone | 8b (electron-deficient) | DMF, RT, 24 hrs | 75% |
Vilsmeier-Haack Formylation
While not directly reported for this compound, analogous imidazo-thiazoles undergo Vilsmeier formylation at the 5-position using POCl₃/DMF .
Mechanistic Insights
-
Aldehyde reactivity : The electron-withdrawing effect of the imidazo-thiazole ring enhances electrophilicity at the aldehyde carbon.
-
Regioselectivity : Reactions predominantly occur at the 5-position due to steric and electronic factors .
-
Solvent effects : Ionic liquids ([bmim]Br) improve reaction rates by stabilizing transition states .
Scientific Research Applications
Anticancer Activity
Research indicates that 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde exhibits promising anticancer properties. Various derivatives have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxic effects of this compound on different cancer cell lines, revealing significant inhibitory concentrations (IC50 values) in the low micromolar range. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 6.35 |
| This compound | MCF-7 (breast cancer) | 7.94 |
These findings suggest that the compound may induce apoptosis through mechanisms involving the modulation of key signaling pathways associated with tumor growth.
Antimicrobial Properties
The compound has also shown potential as an antimicrobial agent. Its derivatives have been tested against various bacterial strains, demonstrating significant activity.
Table: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 12 µg/mL |
| Derivative B | S. aureus | 10 µg/mL |
These results indicate that modifications to the thiazole structure can enhance antimicrobial efficacy.
Chemical Research Applications
The presence of the reactive carbaldehyde group allows for further chemical modifications. Researchers can utilize this feature to synthesize analogous compounds and evaluate their biological properties, which is valuable in medicinal chemistry for creating libraries of potential drug candidates.
Synthetic Routes
Several synthetic pathways have been developed to prepare this compound and its derivatives. These methods include:
- Condensation Reactions : Utilizing aldehydes and amines to form imidazole derivatives.
- Cyclization Reactions : Creating thiazole rings through cyclization of appropriate precursors.
Material Science Applications
In addition to its biological applications, this compound is being explored for use in material science due to its unique electronic properties. The compound's ability to form stable complexes with metal ions makes it suitable for developing sensors and catalysts.
Potential Applications in Sensors
The incorporation of this compound in sensor technology could lead to advancements in detecting specific biological markers or environmental pollutants due to its selective binding properties.
Mechanism of Action
The mechanism of action of 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde in biological systems involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with mitochondrial pathways and activating caspases . Molecular docking studies have revealed that the compound can bind to DNA and proteins, thereby affecting their function and leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole-5-carbaldehyde derivatives vary in substituents at the 3-, 6-, and aryl positions, leading to distinct pharmacological and chemical profiles. Below is a detailed comparison:
Structural and Functional Differences
Pharmacokinetic Considerations
Biological Activity
3-Methylimidazo[2,1-b]thiazole-5-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a fused imidazole-thiazole ring system, which is known for its role in various biological activities. Its molecular formula is , and it possesses an aldehyde functional group that contributes to its reactivity and interactions with biological macromolecules.
1. Enzyme Inhibition:
this compound has been shown to inhibit key enzymes involved in various biochemical pathways. Notably, it targets dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. In vitro studies demonstrated that certain derivatives of this compound exhibit potent inhibitory activity against DHFR, which is significant for treating bacterial infections and cancers .
2. Interaction with Receptors:
The compound can modulate receptor activities by binding to specific sites on cell surface receptors. This interaction can influence signal transduction pathways, thereby affecting cellular responses such as proliferation and apoptosis.
3. DNA Intercalation:
Research indicates that the compound may intercalate into DNA strands, disrupting replication and transcription processes. This mechanism is particularly relevant in anticancer applications, where interference with DNA function can lead to increased cancer cell death .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In a study evaluating various imidazo[2,1-b]thiazole derivatives against Mycobacterium tuberculosis, some analogs exhibited significant activity, suggesting potential as therapeutic agents against resistant strains of tuberculosis .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 3-methylimidazo[2,1-b]thiazole derivatives. For instance, certain compounds have demonstrated cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells. The structure-activity relationship (SAR) analyses revealed that modifications on the thiazole ring significantly enhance anticancer efficacy .
Case Studies
Case Study 1: DHFR Inhibition
A series of 3-methylimidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their DHFR inhibitory activity. Compounds 22 and 23 showed IC50 values in the low micromolar range, indicating strong potential for further development as antifolate agents in cancer therapy .
Case Study 2: Antimycobacterial Activity
In a comparative study against Mycobacterium tuberculosis, several derivatives were tested alongside rifampicin as a standard. While initial results showed limited activity at higher concentrations (12.5 µg/ml), further optimization of these compounds could enhance their effectiveness against drug-resistant strains .
Research Findings Summary
| Biological Activity | Mechanism | Research Findings |
|---|---|---|
| Antimicrobial | Enzyme Inhibition | Effective against M. tuberculosis |
| Anticancer | DNA Intercalation | Cytotoxic to glioblastoma and melanoma cells |
| Enzyme Inhibition | DHFR Targeting | Potent inhibitors identified (IC50 < 10 µM) |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 3-Methylimidazo[2,1-B]thiazole-5-carbaldehyde derivatives, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclization of 2-alkynylthioimidazoles using transition metal catalysts (e.g., Au or Ag). For example, gold-catalyzed cyclization in DMF/H₂O enhances regioselectivity and minimizes side reactions. Optimizing temperature (60–80°C) and catalyst loading (5–10 mol%) improves yields. Substituent introduction requires electrophilic substitution under controlled pH to avoid competing pathways .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (¹H/¹³C NMR) are essential. For purity, HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient is recommended. X-ray crystallography can resolve ambiguous stereochemistry in derivatives .
Q. How is this compound screened for initial biological activity?
- Methodological Answer : In vitro enzyme inhibition assays (e.g., 15-lipoxygenase or acetylcholinesterase) at 10–100 μM concentrations are standard. Use microplate readers to monitor substrate conversion (e.g., linoleic acid peroxidation for 15-LOX). Cell viability assays (MTT) in hepatocytes or cancer lines assess cytotoxicity .
Advanced Research Questions
Q. What structural modifications enhance CAR (Constitutive Androstane Receptor) agonist activity, and how are structure-activity relationships (SAR) analyzed?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., Cl or CF₃) at the 6-position improves CAR binding. SAR studies use FRET-based ligand sensing assays to measure displacement of fluorescent probes (e.g., CITCO). Molecular docking with CAR’s ligand-binding domain (PDB: 1XV9) identifies key hydrophobic interactions .
Q. How do species-specific differences in CAR activation impact preclinical studies?
- Methodological Answer : Human CAR (hCAR) shows divergent ligand specificity compared to mouse CAR (mCAR). Use luciferase reporter assays in hCAR-transfected HepG2 cells and compare with primary mouse hepatocytes. CITCO activates hCAR (EC₅₀ = 25 nM) but not mCAR, necessitating species-matched models .
Q. What experimental approaches resolve contradictions in enzyme inhibition data across studies?
- Methodological Answer : Validate assay conditions (e.g., substrate concentration, pH) and confirm enzyme isoform specificity. For 15-LOX, compare inhibition in recombinant human vs. soybean enzyme preparations. Use kinetic analysis (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive mechanisms .
Q. How can QSAR models guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Develop QSAR using descriptors like logP, polar surface area, and H-bond acceptors. Training sets with IC₅₀ values for 15-LOX inhibition (n = 30 compounds) yield predictive models. Prioritize derivatives with calculated logP < 3.5 and solubility >50 μM in simulated intestinal fluid .
Q. What strategies optimize in vivo efficacy for anti-tubercular derivatives of this scaffold?
- Methodological Answer : Incorporate lipophilic groups (e.g., trifluoromethyl) to enhance macrophage penetration. Evaluate pharmacokinetics in murine TB models: oral dosing (50 mg/kg) with plasma LC-MS monitoring. Co-administer with rifampicin to assess synergy via fractional inhibitory concentration (FIC) indices .
Notes for Experimental Design
- Contradiction Management : Replicate assays across independent labs using standardized protocols.
- Advanced Characterization : Combine cryo-EM for CAR-ligand complexes with molecular dynamics simulations to explore binding kinetics .
- In Vivo Translation : Use CRISPR-edited CAR-humanized mice to bridge in vitro and in vivo data gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
